Mant-GTPgammaS

Description

Evolution of Fluorescent Nucleotide Analogs in Biochemical Inquiry

The utility of fluorescent molecules to probe biological systems is a cornerstone of modern biochemistry. While many biomolecules like proteins can have intrinsic fluorescence from amino acid residues such as tryptophan, nucleic acids are essentially non-fluorescent, which historically limited the direct observation of their dynamics. nih.govmdpi.com This limitation spurred the development of synthetic fluorescent nucleobase and nucleotide analogs.

The field traces its origins back to the 1960s and 1970s with seminal reports on emissive compounds like 2-aminopurine (B61359) (2AP) and formycin. nih.govmdpi.com These early analogs demonstrated that chemical modifications could bestow fluorescence upon nucleobases, enabling studies of nucleic acid conformation and interactions. nih.gov Over the decades, the arsenal (B13267) of fluorescent nucleotide analogs has expanded significantly, driven by the need for probes with improved photophysical properties and minimal structural perturbation to the native molecule. chalmers.se

Two broad strategies have emerged in the design of these analogs:

Intrinsic Fluorophores : This approach involves modifying the core heterocyclic structure of the nucleobase to create a fluorescent entity, such as in the case of 2-aminopurine. mdpi.com

Extrinsic Fluorophores : This strategy involves attaching an external fluorescent group (a fluorophore) to the nucleotide, often on the ribose sugar or the phosphate (B84403) chain. mdpi.com

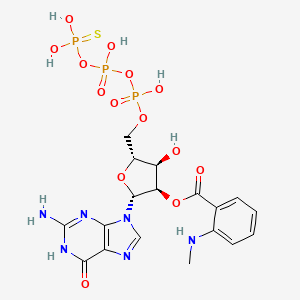

Mant-GTPgammaS falls into the latter category, where the Mant group is attached to the ribose moiety of the guanosine (B1672433) nucleotide. researchgate.net The ideal fluorescent analog should be a close structural mimic of its natural counterpart to ensure it is recognized and processed by enzymes, while also exhibiting environmentally sensitive fluorescence—a change in quantum yield or emission wavelength upon binding to a target or a change in the local environment. jenabioscience.comcancer.gov This sensitivity is crucial for generating a detectable signal that reports on specific biochemical events. jenabioscience.com

Scientific Rationale for the Development and Application of this compound

The development of this compound was driven by the specific need for a tool to investigate the activation of G-proteins. These proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. thermofisher.com The active state is terminated when the G-protein's intrinsic GTPase activity hydrolyzes GTP to GDP. nih.gov Studying the transient, active GTP-bound state and its interactions with downstream effectors presents a significant experimental challenge.

This compound elegantly overcomes this challenge through its dual-modified structure:

The Non-Hydrolyzable Gamma-Thiophosphate : The substitution of a sulfur atom for a non-bridging oxygen in the gamma-phosphate group creates GTPgammaS. wikipedia.org This modification makes the terminal phosphate bond highly resistant to cleavage by the GTPase activity of G-proteins. wikipedia.orgabcam.com Consequently, when this compound binds to a G-protein, it locks the protein in a constitutively "on" or active state, allowing researchers to study this activated conformation and its interactions without the complication of rapid hydrolysis. wikipedia.orgcytoskeleton.com

The Environmentally Sensitive Mant Fluorophore : The N-methylanthraniloyl group is a small, environmentally sensitive fluorophore. nih.gov In aqueous solution, its fluorescence is relatively low. However, upon binding to the nucleotide-binding pocket of a protein, the fluorophore often moves into a more nonpolar environment, leading to a significant increase in fluorescence intensity and a blue-shift in its emission spectrum. nih.gov This change in the fluorescence signal provides a real-time readout of the binding event, enabling detailed kinetic analysis of nucleotide exchange and protein activation. nih.govnih.gov

Furthermore, the Mant group's spectral properties make it a suitable donor or acceptor in Fluorescence Resonance Energy Transfer (FRET) experiments. jenabioscience.comnih.gov FRET is a technique that can measure distances on the scale of 1-10 nanometers between two fluorophores. abcam.com By using this compound in conjunction with a fluorescently labeled protein (e.g., containing a tryptophan residue which can act as a FRET donor), researchers can probe conformational changes and protein-protein interactions with high spatial resolution. nih.govnih.gov

Table 1: Spectroscopic Properties of this compound

| Property | Value |

|---|---|

| Excitation Maximum (λexc) | 355 nm |

| Emission Maximum (λem) | 448 nm |

| Molar Extinction Coefficient (ε) at 355 nm | 5,700 L·mol⁻¹·cm⁻¹ |

Data sourced from Jena Bioscience. jenabioscience.com

Comparative Analysis with Non-Fluorescent and Hydrolyzable Guanine (B1146940) Nucleotide Analogs

The unique utility of this compound is best understood by comparing it with other commonly used guanine nucleotide analogs.

This compound vs. GTPgammaS (Non-Fluorescent, Non-Hydrolyzable)

GTPgammaS is a widely used non-fluorescent, slowly hydrolyzable GTP analog. wikipedia.org Like this compound, it is used to constitutively activate G-proteins. cytoskeleton.com The primary application of GTPgammaS often involves endpoint assays, such as using a radiolabeled version ([³⁵S]GTPgammaS) to quantify G-protein activation by measuring the amount of radioactivity incorporated into cell membranes after stimulation. nih.govnih.gov

Advantage of this compound : The key advantage of this compound is its fluorescence. This allows for continuous, real-time monitoring of nucleotide binding kinetics (association and dissociation rates) without the need for radioactivity. nih.govnih.gov This is particularly valuable in stopped-flow experiments for resolving rapid kinetic events that are invisible to endpoint assays. jenabioscience.com

Advantage of GTPgammaS : The absence of the bulky Mant group means that GTPgammaS is a closer structural mimic of GTP, potentially causing less steric hindrance in some protein systems. Radiolabeled [³⁵S]GTPgammaS binding assays are a well-established and highly sensitive method for quantifying the total G-protein activation in a membrane preparation. nih.gov

This compound vs. Mant-GTP (Fluorescent, Hydrolyzable)

Mant-GTP is a fluorescent analog that, unlike this compound, can be hydrolyzed by GTPases. nih.gov

Advantage of this compound : Its resistance to hydrolysis allows for the stable trapping and study of the G-protein's active state. researchgate.net This is ideal for structural studies or for investigating the stable interactions between an activated G-protein and its effectors.

Advantage of Mant-GTP : The hydrolyzable nature of Mant-GTP allows researchers to study the entire G-protein cycle. Upon binding, an initial increase in fluorescence signals activation. The subsequent hydrolysis to Mant-GDP leads to a decrease in fluorescence, allowing for the measurement of the GTPase activity rate. nih.gov This provides a more complete kinetic picture of the entire activation-inactivation cycle.

Table 2: Comparative Features of Guanine Nucleotide Analogs

| Analog | Fluorescence | Hydrolysis by GTPase | Primary Use |

|---|---|---|---|

| GTP (Natural) | No | Yes | Cellular energy and signaling |

| GTPgammaS | No | No (or very slow) | Constitutive activation of G-proteins (endpoint assays) wikipedia.orgcytoskeleton.com |

| Mant-GTP | Yes | Yes | Real-time kinetic analysis of the full G-protein cycle nih.gov |

| This compound | Yes | No (or very slow) | Real-time kinetic analysis of G-protein activation and study of the stable active state researchgate.netnih.gov |

Properties

Molecular Formula |

C18H23N6O14P3S |

|---|---|

Molecular Weight |

672.4 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-5-[[[dihydroxyphosphinothioyloxy(hydroxy)phosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] 2-(methylamino)benzoate |

InChI |

InChI=1S/C18H23N6O14P3S/c1-20-9-5-3-2-4-8(9)17(27)36-13-12(25)10(6-34-39(28,29)37-40(30,31)38-41(32,33)42)35-16(13)24-7-21-11-14(24)22-18(19)23-15(11)26/h2-5,7,10,12-13,16,20,25H,6H2,1H3,(H,28,29)(H,30,31)(H2,32,33,42)(H3,19,22,23,26)/t10-,12-,13-,16-/m1/s1 |

InChI Key |

JOKHYBKUVDNQEA-XNIJJKJLSA-N |

Isomeric SMILES |

CNC1=CC=CC=C1C(=O)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C3N=C(NC4=O)N)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)OC2C(C(OC2N3C=NC4=C3N=C(NC4=O)N)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O |

Origin of Product |

United States |

Core Mechanistic Principles Governing Mant Gtpgammas Functionality

Biophysical Basis of Mant Fluorophore Properties

The functionality of Mant-GTPgammaS as a molecular probe is fundamentally rooted in the biophysical properties of its N-methylanthraniloyl (Mant) fluorophore. This fluorescent group provides a sensitive readout of its local molecular environment, allowing for the detailed study of protein-nucleotide interactions.

The Mant fluorophore is known for its environmental sensitivity, meaning its fluorescence properties, such as emission intensity and wavelength, are altered by the polarity and viscosity of its surroundings. biolog.demdpi.com When this compound is in an aqueous solution, its fluorescence is relatively weak. mdpi.com However, upon binding to a protein, the Mant group is often transferred to a more hydrophobic and sterically constrained environment within the nucleotide-binding pocket. mdpi.comrsc.org This change in the microenvironment can lead to significant changes in its spectral properties. biolog.de

A key phenomenon observed is a spectral shift, which is a change in the peak emission wavelength of the fluorophore. nanotempertech.com This shift can be either a "blue shift" (to a shorter wavelength) or a "red shift" (to a longer wavelength) and is indicative of changes in the chemical environment around the Mant group. nih.govbiorxiv.org For instance, a blue shift in the emission maximum of this compound upon binding to a Gα subunit suggests that the nucleotide-binding pocket is more hydrophobic and rigid compared to the aqueous solvent. pnas.org The magnitude of this shift can provide insights into the nature of the binding event, such as conformational changes in the protein. domainex.co.uk The ability to detect even subtle spectral shifts allows for the precise determination of binding affinities. nanotempertech.com

The fluorescence of the Mant group can be either quenched (decreased) or enhanced (increased) upon binding to a protein. rsc.orgbiorxiv.org

Fluorescence Quenching can occur through several mechanisms:

Collisional (Dynamic) Quenching: This happens when the excited fluorophore collides with a quencher molecule, which can be a solvent molecule or a specific amino acid residue, leading to non-radiative energy loss. nih.govevidentscientific.com

Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and a quencher in the ground state. evidentscientific.commdpi.com

Proximity Quenching: Specific amino acid residues, such as purines and pyrimidines, are known to quench the fluorescence of many organic fluorophores when in close proximity. frontiersin.org

Fluorescence Enhancement is often observed when the Mant fluorophore moves from a polar aqueous environment to a non-polar, rigidified protein environment. rsc.orgnih.gov The mechanisms behind this include:

Environmental Shielding: The protein structure can shield the fluorophore from quenching by solvent molecules. rsc.org

Conformational Restriction: By restricting the rotational and vibrational freedom of the Mant group, the protein minimizes non-radiative energy decay pathways, thereby increasing fluorescence intensity. rsc.org

Reduced Non-radiative Decay: The rigid environment of the protein binding pocket can reduce the efficiency of non-radiative processes that compete with fluorescence emission. nih.gov

For example, the fluorescence of Mant-dGDP is enhanced by approximately 20% upon binding to the protein Cdc42Hs. nih.gov

Many proteins contain intrinsic fluorophores, most notably tryptophan residues. The interaction between the Mant fluorophore of this compound and tryptophan residues within a protein provides a powerful tool for studying binding events through Förster Resonance Energy Transfer (FRET). pnas.orgevidentscientific.com

FRET is a non-radiative process where an excited donor fluorophore (in this case, a tryptophan residue) transfers its energy to a nearby acceptor fluorophore (the Mant group). evidentscientific.com This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. evidentscientific.com

The process can be observed by exciting the protein's tryptophan residues (typically around 280-295 nm) and observing the sensitized emission from the Mant fluorophore (around 448 nm). pnas.orgjenabioscience.comnih.gov The efficiency of FRET is a direct measure of the proximity of the this compound to tryptophan residues in the protein, providing information on binding and conformational changes. pnas.org For instance, the binding of Mant-nucleotides to Cdc42Hs leads to efficient energy transfer from the single tryptophan residue of the protein to the Mant moiety. nih.gov Conversely, the binding of a ligand can quench the intrinsic tryptophan fluorescence of a protein. nih.govresearchgate.net

Non-Hydrolyzable Nature and its Implications for Sustained Protein Activation

GTPgammaS, the core of this compound, is a non-hydrolyzable or slowly hydrolyzable analog of guanosine (B1672433) triphosphate (GTP). wikipedia.orgontosight.ai In typical cellular processes, GTP-binding proteins (G-proteins) are activated when bound to GTP and inactivated upon the hydrolysis of GTP to guanosine diphosphate (B83284) (GDP). wikipedia.orgnih.gov This hydrolysis is often a rapid process. wikipedia.org

The substitution of a sulfur atom for one of the non-bridging oxygens in the γ-phosphate group of GTP makes GTPgammaS resistant to hydrolysis by the intrinsic GTPase activity of G-proteins. wikipedia.orgcytoskeleton.com This resistance to hydrolysis means that when this compound binds to a G-protein, it locks the protein in a persistently active state. wikipedia.orgontosight.ai This sustained activation is a crucial tool for researchers, as it allows for the study of the downstream effects of G-protein activation without the complication of rapid inactivation. wikipedia.orgontosight.ai The consequences of this constitutive activation can include the stimulation of phosphoinositide hydrolysis and changes in cyclic AMP levels. wikipedia.org

Conformational Modulation of Target Proteins upon this compound Binding

The binding of GTP or its analogs like this compound to G-proteins induces significant conformational changes. sdbonline.org G-proteins cycle between an inactive GDP-bound state and an active GTP-bound state. oncotarget.com The transition to the active state upon GTP binding involves conformational shifts in three flexible regions known as Switch I, Switch II, and Switch III. sdbonline.orgbmglabtech.com

These conformational changes are critical for the protein's function, as they alter its affinity for downstream effector proteins and regulatory molecules. sdbonline.orgoncotarget.com For example, in the active state, the Gα subunit of a heterotrimeric G-protein has a lowered affinity for the Gβγ subunits, leading to their dissociation and the initiation of downstream signaling cascades. nih.govsdbonline.org

The binding of this compound mimics the effect of natural GTP, inducing and stabilizing the active conformation of the target protein. acs.org The altered conformation upon this compound binding can be probed using various biophysical techniques. For instance, the fluorescence emission spectra of Mant-GDP and Mant-GMP-PNP (a similar non-hydrolyzable analog) show distinct changes upon binding to the Gαi1Δ31 protein, with the GMP-PNP-bound form exhibiting higher intensity and a blue-shifted maximum, indicating a tighter binding and a different protein conformation. pnas.org These conformational dynamics are tightly regulated by nucleotide binding and are essential for the biological function of G-proteins. nih.gov

Applications in Gtpase and G Protein Signaling Research

Quantitative Kinetic Analysis of Nucleotide Binding and Exchange

The use of Mant-GTPgammaS has significantly advanced the quantitative understanding of the molecular interactions governing GTPase function. Its fluorescence changes upon binding to proteins, providing a sensitive probe for kinetic and equilibrium measurements.

Determination of Association and Dissociation Rate Constants (kon, koff)

The association rate constant (kon) and the dissociation rate constant (koff) are fundamental parameters that describe the kinetics of ligand-receptor interactions. excelleratebio.com this compound enables the direct measurement of these constants for GTP-binding proteins. The association rate (kon) describes how quickly the fluorescent analog binds to the protein, while the dissociation rate (koff) quantifies the speed at which it unbinds. excelleratebio.com These rates are crucial for understanding the temporal regulation of GTPase activity. For instance, biphasic dissociation kinetics for Mant guanine (B1146940) nucleotides have been observed, suggesting complex activation models for G proteins. researchgate.net

The determination of kon and koff is often achieved by monitoring the change in fluorescence intensity over time upon mixing the protein and this compound. These kinetic experiments, especially when performed at multiple ligand concentrations, allow for the precise calculation of both rate constants. graphpad.com

Measurement of Equilibrium Dissociation Constants (Kd)

The equilibrium dissociation constant (Kd) is a measure of the affinity between a ligand and a protein. excelleratebio.com It is calculated as the ratio of the dissociation rate constant (koff) to the association rate constant (kon) (Kd = koff/kon). graphpad.comnovoprolabs.com A lower Kd value signifies a higher binding affinity. This compound has been instrumental in determining the Kd of various GTP-binding proteins. For example, the Kd values for the interaction between a truncated Gαi1 subunit (Gαi1Δ31) and MANT-labeled nucleotides were determined to be 16 µM for MANT-GDP and 3 µM for MANT-GMP-PNP. nih.gov In studies of microtubule dynamics, the equilibrium dissociation constant (Kd) of end-binding (EB) proteins to microtubule segments with different nucleotide states was measured, showing significantly stronger binding to GTPgammaS-grown microtubule segments. h1.co

Table 1: Equilibrium Dissociation Constants (Kd) Determined Using Mant-Nucleotides

| Protein | Ligand | Kd | Reference |

|---|---|---|---|

| Gαi1Δ31 | MANT-GDP | 16 µM | nih.gov |

| Gαi1Δ31 | MANT-GMP-PNP | 3 µM | nih.gov |

| End-Binding Proteins | GTPgammaS-Microtubules | Stronger than GDP-core | h1.co |

Characterization of Spontaneous and Guanine Nucleotide Exchange Factor (GEF)-Mediated Exchange

Guanine nucleotide exchange factors (GEFs) are critical regulators of GTPase activity, catalyzing the exchange of GDP for GTP. nih.gov this compound, along with its GDP counterpart (Mant-GDP), provides a powerful assay to monitor both spontaneous and GEF-mediated nucleotide exchange. nih.govnih.gov The increase in fluorescence upon this compound binding or the decrease upon Mant-GDP dissociation allows for the real-time tracking of the exchange reaction. nih.gov

These assays have been used to study the activity of various GEFs, such as those for the Ras and Rho families of small GTPases. cytoskeleton.comresearchgate.net For example, researchers have used this compound to show that the GIV-GEM (Gα-interacting vesicle-associated protein - Guanine-nucleotide Exchange Modulator) significantly increases the basal GDP exchange rate in Gαi mutants. pnas.org

Investigation of Heterotrimeric G-Protein Activation Dynamics

Heterotrimeric G-proteins, composed of Gα, Gβ, and Gγ subunits, are central to signal transduction from G-protein coupled receptors (GPCRs). biomolther.org this compound has been pivotal in dissecting the complex dynamics of their activation.

Gα Subunit Activation and Dissociation from Gβγ Dimers

Upon GPCR activation, the Gα subunit releases GDP, binds GTP, and dissociates from the Gβγ dimer. nih.govbiorxiv.orgresearchgate.net This dissociation is a key step in downstream signaling. This compound, as a non-hydrolyzable GTP analog, can be used to trap the Gα subunit in its active, GTP-bound state, facilitating the study of its dissociation from the Gβγ complex. nih.gov In vitro studies using GTPγS have shown that Gi/o proteins dissociate upon activation. nih.gov The binding of this compound to the Gα subunit induces conformational changes that can be monitored through fluorescence, providing insights into the structural rearrangements that lead to Gβγ dissociation. biorxiv.org

Receptor-G-Protein Coupling Mechanisms and Functional Assays

The interaction between a GPCR and its cognate G-protein is a critical event in signal transduction. springermedizin.deacs.org Assays utilizing GTPγS and its fluorescent analogs like this compound are widely used to measure the functional consequences of this coupling. nih.govresearchgate.netfrontiersin.org Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit, a process that can be quantified by measuring the binding of labeled GTPγS. researchgate.net

While [35S]GTPγS binding assays are common, fluorescent analogs like this compound offer a non-radioactive alternative for studying receptor-G-protein coupling. nih.gov These assays can determine the potency and efficacy of ligands at GPCRs. nih.gov However, it has been noted that this compound can have lower affinity for Gα subunits compared to GTPγS and may act as an inhibitor of adenylyl cyclase, which should be considered when interpreting results. researchgate.netresearchgate.net

Analysis of Small Monomeric GTPase Cycles

Small monomeric GTPases are critical regulators of numerous cellular processes. The binding of GTP and its subsequent hydrolysis to GDP drive these proteins to cycle between active and inactive states. This compound, by mimicking the GTP-bound state without being susceptible to hydrolysis, allows researchers to stabilize and study the active conformation of these GTPases. cytoskeleton.com

Rab Proteins in Membrane Trafficking Research

| Research Focus | Application of this compound | Key Findings |

| Rab Effector Identification | Stabilizes Rab proteins in their active state for pulldown assays. | Facilitates the isolation and identification of proteins that specifically bind to the GTP-bound form of Rab GTPases. nih.gov |

| Nucleotide Exchange Kinetics | Allows for real-time monitoring of nucleotide binding through fluorescence changes. | Provides data on the association and dissociation rates of nucleotides, crucial for understanding the regulation of Rab activity by GEFs and GAPs. nih.govresearchgate.net |

| Vesicle Docking and Fusion | Mimics the GTP-bound state to study the assembly of tethering and fusion complexes. | Demonstrates the requirement of active Rab proteins for the recruitment of specific tethering factors and SNARE complexes. mdpi.com |

Dynamin in Membrane Fission and Remodeling Studies

Dynamin, a large GTPase, is essential for the fission of nascent vesicles from parent membranes, a critical step in endocytosis. nih.govelifesciences.org The mechanism involves the assembly of dynamin into helical collars around the necks of budding vesicles, where GTP hydrolysis drives membrane constriction and scission. nih.gov this compound has been used to investigate the conformational changes in dynamin associated with GTP binding. By binding this compound, dynamin can be trapped in a pre-fission state, allowing for detailed structural and functional analysis of the assembled dynamin collar. plos.org These studies have revealed how GTP binding, distinct from hydrolysis, contributes to the mechanical force generation required for membrane remodeling. researchgate.netbiorxiv.org

p21ras GTPase Mechanism Elucidation

The p21ras protein is a prototypical small GTPase that plays a central role in signal transduction pathways controlling cell growth, differentiation, and survival. nih.gov Dysregulation of its GTPase cycle is a hallmark of many cancers. The use of this compound has been pivotal in dissecting the kinetic mechanism of p21ras and its interaction with GTPase-activating proteins (GAPs). nih.govacs.org Studies using mant-labeled guanine nucleotides have shown that the binding of GTP induces a conformational change in p21ras that precedes and is rate-limiting for GTP hydrolysis. nih.gov The fluorescence of this compound provides a sensitive probe to monitor this conformational transition in real-time. Furthermore, the interaction with GAP proteins was shown to dramatically accelerate this conformational change, providing a mechanistic basis for the GAP-mediated stimulation of GTP hydrolysis. nih.gov

| p21ras Mutant | Effect on Mant-GTP Induced Conformational Change |

| Asp-12 (Oncogenic) | Does not undergo the conformational change. nih.gov |

| Val-12 (Oncogenic) | Does not undergo the conformational change. nih.gov |

| Pro-12 (Weakly Oncogenic) | Undergoes the conformational change. nih.gov |

Eukaryotic Translation Initiation Factor eIF5B Interactions

Eukaryotic translation initiation factor eIF5B is a ribosome-dependent GTPase that facilitates the joining of the large 60S ribosomal subunit to the 48S pre-initiation complex, a crucial step in protein synthesis. nih.govfrontiersin.orgembopress.org this compound has been employed to study the kinetics of nucleotide binding to eIF5B. nih.gov These investigations have revealed that eIF5B has a relatively low affinity for this compound, suggesting a rapid and spontaneous exchange of GTP and GDP, which is consistent with the lack of a dedicated guanine nucleotide exchange factor (GEF) for eIF5B. nih.govcsic.es The ability of eIF5B to tolerate modifications on the triphosphate part of the nucleotide, as shown by its binding to this compound, has been a key finding from these studies. nih.gov

Elucidation of Conformational Switches within GTP-Binding Proteins

A fundamental principle of GTP-binding protein function is the conformational switch that occurs upon the exchange of GDP for GTP. nih.govsdbonline.org This change in three-dimensional structure allows the protein to interact with downstream effectors and propagate signals. This compound is an ideal tool for studying these conformational changes. nih.govresearchgate.netresearchgate.net When this compound binds to a GTPase, the fluorescence of the mant group often increases and exhibits a blue shift in its emission spectrum, indicating that the fluorophore has moved into a more nonpolar environment within the protein. nih.gov This spectral change serves as a direct reporter of the conformational switch.

Researchers have utilized this property to study the activation of various G-proteins. For example, in the G-protein G(o), the binding of this compound leads to a significant increase in fluorescence due to Förster resonance energy transfer (FRET) from tryptophan residues within the protein to the mant fluorophore. nih.govresearchgate.net This has allowed for the kinetic analysis of G-protein activation, including the influence of G-protein-coupled receptors (GPCRs) and other regulatory proteins. nih.gov The ability to trap the protein in its active conformation with this compound has also been crucial for structural studies, such as X-ray crystallography and cryo-electron microscopy, providing high-resolution snapshots of the activated state. embopress.orgplos.org

| G-Protein | Effect of this compound Binding | Methodological Application |

| G(o) | Increased fluorescence and blue shift in emission spectrum. nih.gov | FRET-based kinetic analysis of activation. nih.govresearchgate.net |

| Gαi1 | Stabilizes the active conformation for structural studies. nih.gov | FRET-based nucleotide-binding assays. nih.gov |

| Gαs | Lower affinity binding compared to GTPγS. researchgate.net | Used to study the inhibition of adenylyl cyclase. researchgate.net |

| Atlastin-1 | Enables GTP loading and subsequent dimerization studies. embopress.org | Fluorescence-based nucleotide binding assays. embopress.org |

Role in Adenylyl Cyclase and Guanylyl Cyclase Investigations

Characterization of Adenylyl Cyclase Inhibition by Mant-GTPgammaS

This compound has been identified as a novel and potent competitive inhibitor of adenylyl cyclases. nih.govnih.gov This inhibitory profile is distinct from its parent compound, GTPgammaS, and is not primarily mediated through interactions with G proteins. nih.govnih.gov

Competitive Inhibition Kinetics and Mechanism

Studies have demonstrated that this compound competitively inhibits adenylyl cyclase activity. For instance, in membranes from S49 cyc(-) lymphoma cells, which are deficient in the stimulatory G protein Gαs, this compound competitively inhibited forskolin/Mn²⁺-stimulated AC with a Ki value of 53 nM. nih.govnih.govresearchgate.net The competitive nature of this inhibition indicates that this compound binds to the same catalytic site as the natural substrate, ATP. rcsb.org

The mechanism of inhibition involves the MANT fluorophore of the molecule. rcsb.org This bulky group resides in a hydrophobic pocket at the interface between the C1 and C2 catalytic domains of the adenylyl cyclase enzyme. rcsb.org This binding prevents the necessary conformational change from an "open" to a "closed" state that is required for catalysis. rcsb.org Interestingly, the inhibitory potency of this compound is enhanced in the presence of AC activators and Mn²⁺ ions, suggesting it binds more tightly to the most active forms of the enzyme. nih.govrcsb.org In contrast to its potent inhibition of AC, this compound exhibits low affinity for Gαs and Gαi proteins and is ineffective at activating them. nih.govresearchgate.net

Table 1: Inhibition Constants (Ki) of this compound and Related Compounds

| Compound | Cell/Membrane Type | Stimulator | Ki Value (nM) |

|---|---|---|---|

| This compound | S49 cyc(-) membranes | Forskolin/Mn²⁺ | 53 nih.govnih.govresearchgate.net |

| MANT-GppNHp | S49 cyc(-) membranes | Forskolin/Mn²⁺ | 160 nih.govnih.govresearchgate.net |

| MANT-GppNHp | Insect cell AC | - | 155 nih.govresearchgate.net |

Functional Consequences on Downstream Signaling

The inhibition of adenylyl cyclase by this compound has direct consequences for downstream signaling pathways that are dependent on cAMP. researchgate.net Adenylyl cyclases are key effector enzymes that transduce signals from G protein-coupled receptors (GPCRs), leading to the production of cAMP. atsjournals.orgbiorxiv.org This second messenger, in turn, activates a variety of downstream effectors, including protein kinase A (PKA) and exchange proteins directly activated by cAMP (Epac). researchgate.net

By inhibiting adenylyl cyclase, this compound effectively blocks the production of cAMP, thereby attenuating the signaling cascade. This can impact a wide range of physiological processes regulated by cAMP, such as heart rate, smooth muscle contraction, and neuronal signaling. atsjournals.orgmdpi.com For instance, in cardiac myocytes, this compound has been shown to attenuate the stimulation of L-type Ca²⁺ currents induced by isoproterenol, a β-adrenoceptor agonist that activates the Gs-AC-cAMP pathway. researchgate.net This demonstrates the functional impact of AC inhibition by this compound on downstream cellular responses.

Modulation and Probing of Guanylyl Cyclase Activity

While the primary focus of this compound research has been on adenylyl cyclase, there is also interest in its potential interactions with guanylyl cyclases. Guanylyl cyclases are enzymes that synthesize cGMP, another crucial second messenger involved in processes like vasodilation and phototransduction. unl.ptembl-heidelberg.de

There are two main types of guanylyl cyclases: soluble guanylyl cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylyl cyclase (pGC), which are transmembrane receptors for natriuretic peptides. libretexts.org Some studies have investigated the effects of GTP analogues on guanylyl cyclase activity. For example, GTPgammaS has been shown to stimulate the activity of a Dictyostelium guanylyl cyclase, an effect that was retained even after the enzyme was mutated into an adenylyl cyclase. nih.gov This suggests that the nucleotide-binding site can be a point of regulation independent of substrate specificity. nih.gov Given that this compound is a modified GTP analogue, it is plausible that it could also modulate guanylyl cyclase activity, potentially acting as an inhibitor or a probe for studying nucleotide binding and enzyme kinetics, although specific studies focusing on this compound and guanylyl cyclase are less common.

Interplay with Cyclic Nucleotide-Mediated Regulatory Networks

The signaling pathways of cAMP and cGMP are not isolated but are part of a complex and interconnected regulatory network. frontiersin.org The interplay between these two cyclic nucleotides is often mediated by phosphodiesterases (PDEs), enzymes that degrade cAMP and cGMP. frontiersin.orgfrontiersin.org

There is significant crosstalk between the cAMP and cGMP signaling pathways. nih.gov For example, cGMP can influence cAMP levels by modulating the activity of certain PDEs. frontiersin.orgfrontiersin.org Specifically, cGMP can inhibit PDE3, an enzyme that hydrolyzes cAMP, thereby leading to an increase in intracellular cAMP levels. frontiersin.orgbiorxiv.org Conversely, cGMP can activate PDE2, which also hydrolyzes cAMP, leading to a decrease in cAMP levels. biorxiv.org This intricate regulation allows for fine-tuning of cellular responses.

Applications in Broader Signal Transduction Pathway Analysis

Real-Time Monitoring of Signal Propagation at the Receptor-Effector Interface

The interaction between a cell surface receptor and its downstream effector protein is a critical juncture in signal transduction. Mant-GTPgammaS allows for the real-time monitoring of this crucial step, providing kinetic data on the activation of G proteins and their subsequent engagement with effectors.

The binding of this compound to a G protein is accompanied by a significant increase in its fluorescence intensity. This property can be harnessed to directly measure the rate of nucleotide exchange on the G protein, which is the rate-limiting step in its activation. For instance, in the visual transduction cascade, the activation of the G protein transducin by photoexcited rhodopsin can be monitored in real time. nih.govnih.gov By measuring the change in fluorescence as this compound binds to transducin, researchers can determine the kinetics of this receptor-catalyzed nucleotide exchange. nih.govnih.gov

Furthermore, techniques like Fluorescence Resonance Energy Transfer (FRET) can be employed, using this compound as a donor or acceptor fluorophore, to monitor the dynamic interactions between G proteins and their effectors. nih.govnih.govfrontiersin.orgspringernature.comresearchgate.net This allows for the precise measurement of the timing and stoichiometry of the formation of the receptor-G protein-effector complex.

Table 1: Kinetic Parameters of G Protein Activation Monitored by Fluorescent GTP Analogs

| G Protein System | Fluorescent Analog | Method | Measured Parameter | Reported Value |

| Transducin/Rhodopsin | - | Light Scattering | Time for R*-Transducin complex formation | 0.25 ± 0.1 ms |

| Transducin/Rhodopsin | - | Light Scattering | Time for catalytic nucleotide exchange | 1.2 ± 0.2 ms |

| Gs-coupled receptors | FRET | FRET | Time constant for receptor-G protein interaction | ~50 ms |

| Gs-coupled receptors | FRET | FRET | Time constant for Gs activation | ~450 ms |

Investigating Cross-Talk Between Different Signaling Cascades

Cellular signaling is not a linear process; rather, it involves a complex web of interconnected pathways, a phenomenon known as cross-talk. This compound provides a means to investigate how different signaling cascades influence one another, often at the level of G protein activation.

For example, studies have shown that the activation of one G protein-coupled receptor (GPCR) can modulate the signaling output of another. This can occur through various mechanisms, including the formation of receptor heterodimers or competition for a common pool of G proteins. By using this compound to monitor the activation of a specific G protein in response to the stimulation of different receptors, researchers can dissect the nature of this cross-talk. nih.govnih.govjcvi.orgresearchgate.net

One area of significant interest is the interplay between Gs- and Gq-coupled receptors. Research has demonstrated that the presence of a non-cognate Gq protein can enhance the cAMP signaling stimulated by Gs-coupled receptors like the β2-adrenergic and D1 dopamine (B1211576) receptors, a phenomenon termed "GPCR priming". nih.gov Conversely, Gs can enhance signaling through certain Gq-coupled receptors. nih.gov this compound can be employed in such studies to directly measure the enhanced activation of the respective G proteins, providing a quantitative measure of the cross-talk.

Table 2: Examples of Investigated GPCR Cross-Talk

| Interacting Receptors | Signaling Pathways Involved | Observed Effect | Potential Mechanism |

| m3 Muscarinic and β2-Adrenergic Receptors | Gq/11 and Gs | Heterologous phosphorylation and desensitization of the β2-adrenergic receptor. nih.gov | Protein kinase C-mediated phosphorylation. nih.gov |

| m1 Muscarinic and β2-Adrenergic Receptors | Gq/11 and Gs | Heterologous desensitization and downregulation of the m1 muscarinic receptor. jcvi.org | Protein kinase A-mediated phosphorylation. jcvi.org |

| β2-Adrenergic and D1 Dopamine Receptors with Gq-coupled receptors | Gs and Gq | Enhanced cAMP production. nih.gov | "GPCR priming" through synergistic G protein interaction. nih.gov |

Dissection of Molecular Events in Cellular Processes Modulated by GTPases

This compound is a valuable tool for dissecting the specific molecular events in a wide range of cellular processes that are under the control of GTPases. By locking GTPases in their active state, researchers can identify and characterize their downstream effectors and elucidate the molecular mechanisms by which they regulate cellular functions.

A prime example is the study of cell migration, a complex process orchestrated by the Rho family of small GTPases, including RhoA, Rac1, and Cdc42. nih.gov These GTPases control the dynamic reorganization of the actin cytoskeleton, which is essential for cell movement. nih.gov By introducing this compound into cells, researchers can constitutively activate specific Rho GTPases and observe the resulting changes in cytoskeletal architecture and cell motility. nih.govembopress.org This allows for the identification of the specific effector proteins that are responsible for mediating the effects of each GTPase. For instance, activated RhoA, stabilized by this compound, can be shown to interact with effectors like ROCK to promote the formation of stress fibers and focal adhesions. embopress.org

Similarly, the Ras family of GTPases, which are key regulators of cell proliferation and differentiation, can be studied using this compound. nih.govresearchgate.netnih.govembopress.org By locking Ras in its active state, it is possible to trace the downstream signaling cascade, including the activation of the Raf-MEK-ERK pathway, and to identify the molecular players involved in transmitting the proliferative signal. embopress.org

Table 3: Cellular Processes and Key GTPases Investigated with this compound

| Cellular Process | Key GTPase(s) | Downstream Effectors/Pathways |

| Cell Migration | RhoA, Rac1, Cdc42 | ROCK, PAK, WASp/Arp2/3 complex |

| Cytoskeletal Reorganization | RhoA, Rac1, Cdc42 | Formins, Myosin II, Cofilin |

| Cell Proliferation | Ras | Raf-MEK-ERK pathway, PI3K-Akt pathway |

| Vesicular Trafficking | Rab, Arf | SNAREs, tethering factors, coat proteins |

Advanced Methodological Approaches Utilizing Mant Gtpgammas

Stopped-Flow Fluorescence Spectroscopy for Rapid Kinetic Measurements

Stopped-flow fluorescence spectroscopy is a powerful technique for studying the kinetics of fast biochemical reactions that occur on the millisecond timescale. nih.govresearchgate.netedinst.com When coupled with the fluorescent properties of Mant-GTPgammaS, this method allows for the direct observation of rapid events in GTPase function, such as nucleotide binding and conformational changes.

The principle of stopped-flow spectroscopy involves the rapid mixing of two or more reactants, after which the reaction is monitored in real-time by a spectroscopic probe. edinst.comau.dk In the context of this compound, the binding of the fluorescent nucleotide to a GTPase often results in a change in its fluorescence intensity or emission spectrum. This change is the observable signal that is tracked over time to determine the kinetics of the process.

Detailed Research Findings:

Researchers have employed stopped-flow fluorescence with this compound to dissect the elementary steps of GTPase activation. For instance, the association rate constant (k_on_) for this compound binding to a GTPase can be determined by mixing the nucleotide-free protein with varying concentrations of this compound and monitoring the increase in fluorescence. Similarly, the dissociation rate constant (k_off_) can be measured by pre-loading the GTPase with this compound and then rapidly mixing it with a large excess of unlabeled GTP, leading to a decrease in fluorescence as the this compound is displaced. researchgate.net

A key advantage of this technique is its ability to resolve transient intermediates that may not be observable using slower, manual mixing methods. au.dk This has been instrumental in characterizing the kinetics of guanine (B1146940) nucleotide exchange factor (GEF)-catalyzed nucleotide exchange, a critical step in GTPase activation. nih.gov By monitoring the this compound fluorescence, the rates of GDP release and subsequent GTPgammaS binding can be precisely measured.

| Parameter | Description | Typical Value Range |

| kon | Association rate constant for this compound binding. | 105 - 107 M-1s-1 |

| koff | Dissociation rate constant for this compound. | 10-4 - 10-2 s-1 |

| Dead Time | The time between mixing and the first data point. | 1 - 5 ms |

This table presents typical kinetic parameters that can be determined using stopped-flow fluorescence spectroscopy with this compound. The actual values are dependent on the specific GTPase and experimental conditions.

Fluorescence Resonance Energy Transfer (FRET) to Assess Molecular Proximity and Interactions

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor, where the excited-state energy of the donor is non-radiatively transferred to the acceptor. nih.govthermofisher.com This phenomenon is exquisitely sensitive to the distance between the two fluorophores, typically in the range of 1-10 nanometers, making it an ideal tool for studying molecular interactions and conformational changes in real-time. nih.gov

This compound can serve as either a donor or an acceptor fluorophore in FRET experiments. When this compound is the donor, its fluorescence emission can excite a nearby acceptor fluorophore if they are in close proximity. Conversely, if another fluorophore with an appropriate emission spectrum is the donor, this compound can act as the acceptor. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, providing a sensitive measure of molecular proximity.

Detailed Research Findings:

FRET assays utilizing this compound have been instrumental in elucidating the spatial and temporal dynamics of G-protein signaling. For example, by labeling a G-protein-coupled receptor (GPCR) with a donor fluorophore and using this compound as the acceptor bound to the Gα subunit, researchers can monitor the interaction between the receptor and the G-protein upon ligand binding. nih.govnih.gov An increase in FRET signal upon agonist stimulation would indicate a decrease in the distance between the receptor and the G-protein, providing direct evidence of their interaction. nih.gov

In another application, FRET between tryptophan residues in a protein (acting as intrinsic donors) and bound this compound (acting as an acceptor) can reveal conformational changes within the protein. nih.gov The efficiency of this energy transfer provides information about the proximity of the nucleotide-binding pocket to specific domains of the protein. For instance, studies on the dynamin protein have used this approach to show that the G-domain and the PH domain are in close proximity. nih.gov

| FRET Pair | Biological Question | Observation |

| Donor: Labeled GPCRAcceptor: Mant-GTPγS on Gα | GPCR-G protein interaction | Increased FRET upon agonist stimulation indicates receptor-G protein coupling. |

| Donor: Intrinsic TryptophanAcceptor: Mant-GTPγS | Intramolecular conformational changes | Changes in FRET efficiency reveal alterations in domain proximity upon nucleotide binding. nih.gov |

This table provides examples of how FRET with this compound is used to investigate specific biological questions.

Fluorescence Anisotropy for Quantifying Protein-Nucleotide Binding and Conformational Changes

Fluorescence anisotropy, also known as fluorescence polarization, is a technique that measures the rotational mobility of a fluorescent molecule. nih.govbmglabtech.com When a fluorophore is excited with polarized light, the emitted light will also be polarized to some extent. The degree of polarization depends on how much the molecule rotates during the lifetime of its excited state. Larger molecules, or fluorophores bound to larger molecules, tumble more slowly in solution, resulting in a higher fluorescence anisotropy. bmglabtech.com

This compound, being a relatively small molecule, has a low fluorescence anisotropy in solution. However, when it binds to a much larger protein, such as a GTPase, its rotational freedom is significantly restricted. This leads to a substantial increase in its fluorescence anisotropy. researchgate.net This change in anisotropy can be used to accurately quantify the binding affinity between the protein and the nucleotide.

Detailed Research Findings:

Fluorescence anisotropy titrations are a common application of this technique. In these experiments, a fixed concentration of this compound is titrated with increasing concentrations of a GTPase. The anisotropy is measured at each concentration, and the data are fitted to a binding isotherm to determine the dissociation constant (K_d_). This method provides a true equilibrium measure of the binding affinity in solution. nih.gov

| Experiment Type | Information Gained | Example Application |

| Anisotropy Titration | Dissociation constant (K_d) | Determining the binding affinity of a novel GTPase for Mant-GTPγS. researchgate.net |

| Competition Assay | Binding affinity of unlabeled nucleotides | Measuring the affinity of GTP or GDP by their ability to displace Mant-GTPγS. |

| Time-Resolved Anisotropy | Rotational correlation time | Probing the dynamics and flexibility of the nucleotide-binding pocket. |

This table outlines the types of information that can be obtained from fluorescence anisotropy experiments using this compound.

Integration with Other Biophysical Techniques for Comprehensive Mechanistic Insight

While each of the aforementioned techniques provides valuable information, a more complete understanding of the complex mechanisms of GTPase function often requires the integration of multiple biophysical approaches. nih.gov this compound can be a common thread that links data from different experimental modalities, allowing for a more robust and comprehensive model of the system under study.

For example, kinetic data from stopped-flow fluorescence can be combined with structural information from X-ray crystallography or cryo-electron microscopy. The fluorescent properties of this compound can be used to validate that the protein is in the active, nucleotide-bound state during structural studies.

Detailed Research Findings:

A powerful combination is the use of fluorescence techniques with Nuclear Magnetic Resonance (NMR) spectroscopy. NMR can provide atomic-level information about protein structure and dynamics. nih.gov By using ¹⁵N-labeled proteins, researchers can monitor chemical shift perturbations upon the binding of this compound, identifying the specific residues involved in nucleotide binding and the conformational changes that ensue. These data can then be correlated with FRET measurements to build a detailed picture of the structural rearrangements that occur during GTPase activation.

Furthermore, isothermal titration calorimetry (ITC) can be used in conjunction with fluorescence anisotropy to provide a complete thermodynamic profile of nucleotide binding. While anisotropy measures the binding affinity (K_d_), ITC can directly measure the enthalpy (ΔH) and stoichiometry (n) of binding. Together, these techniques provide a comprehensive understanding of the forces driving the protein-nucleotide interaction.

| Integrated Techniques | Combined Mechanistic Insight |

| Stopped-Flow Fluorescence & X-ray Crystallography | Correlates rapid kinetic events with specific structural states. |

| FRET & NMR Spectroscopy | Links long-range distance changes to atomic-level conformational rearrangements. nih.gov |

| Fluorescence Anisotropy & Isothermal Titration Calorimetry | Provides a complete thermodynamic profile (K_d, ΔH, ΔS, and stoichiometry) of nucleotide binding. |

This table illustrates how integrating various biophysical techniques with this compound-based assays can provide a more comprehensive understanding of GTPase mechanisms.

Emerging Research Directions and Future Perspectives

Design and Synthesis of Modified Mant-GTPgammaS Analogs with Enhanced Properties

The utility of this compound has spurred research into designing and synthesizing modified analogs with superior characteristics. The primary goals are to enhance properties such as binding affinity, fluorescence quantum yield, environmental sensitivity, and specificity for particular G-protein subfamilies.

One key area of focus is the modification of the fluorescent MANT (N-methylanthraniloyl) group itself. The MANT group is advantageous due to its relatively small size, which minimizes steric hindrance and perturbation of nucleotide-protein interactions. interchim.fr However, research has shown that the affinity of MANT-substituted nucleotides for some G-proteins can be lower than their unmodified counterparts. researchgate.net For instance, studies comparing this compound with BODIPY-labeled GTP analogs revealed that while the bulky BODIPY group significantly reduces affinity for G-proteins, the MANT group offers a better balance. researchgate.netbocsci.com This highlights a critical design principle: the choice of fluorophore is a trade-off between signal strength and biological activity. Future designs may involve novel fluorophores that are both compact and possess superior photophysical properties.

Another direction involves modifications to the guanosine (B1672433) or triphosphate portions of the molecule. The synthesis of analogs like Mant-GppNHp, where the gamma-thiophosphate is replaced by a non-hydrolyzable imidotriphosphate, has already provided researchers with alternative tools. researchgate.net These analogs can exhibit different binding kinetics and can help dissect the specific conformational states of G-proteins. researchgate.net Future work may explore alterations to the ribose ring or the purine (B94841) base to create analogs that can act as selective probes for specific families of GTPases.

The table below summarizes a comparison of affinities for various GTP analogs, illustrating the impact of modification on binding to G-proteins.

| Nucleotide Analog | Target Protein | Relative Affinity Compared to GTPγS | Key Finding | Citation |

| This compound | Gαs/Gαi | Lower | The MANT group reduces affinity compared to the parent compound. | researchgate.net |

| Mant-GppNHp | Gαs/Gαi | Lower | The MANT group reduces affinity compared to the parent compound. | researchgate.net |

| BODIPY-FL-GTPgammaS | Gαs/Gαi | 1100- to 5600-fold lower | The bulky BODIPY group severely diminishes binding affinity. | researchgate.net |

| BODIPY-FL-GppNHp | Gαs/Gαi | 17- to 55-fold lower | The bulky BODIPY group severely diminishes binding affinity. | researchgate.net |

Applications in Investigating Undiscovered GTP-Binding Proteins and Regulatory Factors

The fluorescent nature of this compound makes it an excellent probe for identifying and characterizing novel GTP-binding proteins and their regulators. The traditional method for identifying GTP-binding proteins often involves photoaffinity labeling with radioactive GTP analogs. This compound provides a safer, non-radioactive alternative that allows for real-time detection of binding events.

Researchers can use this compound to screen complex biological mixtures, such as cell lysates or fractionated proteomes, for novel GTP-binding activity. An increase in fluorescence upon binding to a protein fraction would indicate the presence of a potential GTPase. This approach could lead to the discovery of new members of the vast superfamily of GTP-binding proteins, which play critical roles in almost every aspect of cellular function. For example, this compound has been utilized in studies of the CEP19-RABL2 GTPase complex, which is involved in initiating intraflagellar transport. abcam.com

Furthermore, this compound is instrumental in studying the interaction between GTPases and their regulatory proteins, such as Guanine (B1146940) Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs). The change in the fluorescence signal of this compound can be used to monitor the kinetics of nucleotide exchange facilitated by GEFs or to observe the binding of the G-protein to its effectors.

Potential for High-Resolution Structural Determination of this compound-Bound Complexes

Determining the three-dimensional structure of proteins in their active, GTP-bound state is crucial for understanding their mechanism of action. Because it is resistant to hydrolysis, this compound can be used to trap GTP-binding proteins in this active conformation, facilitating structural studies by X-ray crystallography or cryo-electron microscopy (Cryo-EM).

Development of Novel Assays and Screening Platforms

The photophysical properties of this compound are being leveraged to develop innovative, high-throughput screening (HTS) assays for the discovery of new drugs targeting G-protein signaling pathways. These assays are often more direct, sensitive, and less labor-intensive than traditional methods that rely on radioactivity, such as the [³⁵S]GTPγS binding assay. researchgate.net

Fluorescence-based assays using this compound include:

Fluorescence Polarization (FP) / Anisotropy Assays: In solution, the small this compound molecule tumbles rapidly, resulting in low fluorescence polarization. Upon binding to a much larger G-protein, its tumbling slows dramatically, leading to a significant increase in polarization. This principle is used to develop simple, mix-and-read HTS assays to screen for compounds that inhibit the G-protein/Mant-GTPgammaS interaction. researchgate.net

Fluorescence Resonance Energy Transfer (FRET) Assays: FRET assays can be designed to measure the interaction between a G-protein and its receptor or effector. jenabioscience.com For example, a G-protein labeled with a donor fluorophore and this compound acting as an acceptor (or vice-versa) can be used to monitor protein-protein interactions in real-time.

These novel assay platforms are highly adaptable for HTS formats and are crucial for identifying new chemical entities that can modulate the activity of specific GTP-binding proteins, which are important targets in many diseases. researchgate.netjenabioscience.com

The table below details research findings related to Mant-nucleotide inhibition of adenylyl cyclase, a key effector in G-protein signaling.

| Compound | Target/System | Kᵢ Value | Research Finding | Citation |

| This compound | Forskolin/Mn²⁺-stimulated AC in S49 cyc⁻ membranes | 53 nM | Potent competitive inhibitor of adenylyl cyclase. | researchgate.net |

| Mant-GppNHp | Forskolin/Mn²⁺-stimulated AC in S49 cyc⁻ membranes | 160 nM | Potent competitive inhibitor of adenylyl cyclase. | researchgate.net |

| This compound | Recombinant AC5 in Sf9 cells | ~35 nM | Inhibits the cardiac adenylyl cyclase isoform AC5. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.